molecular formula C15H23NO B2903461 N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine CAS No. 356537-95-6

N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine

カタログ番号: B2903461
CAS番号: 356537-95-6
分子量: 233.355
InChIキー: IVUYPDJEKVUQJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(4-Methoxyphenyl)ethyl]cyclohexanamine is a secondary amine characterized by a cyclohexylamine group linked via an ethyl chain to a 4-methoxyphenyl moiety. This structure confers both lipophilic (cyclohexane and methoxyphenyl groups) and polar (amine) properties, making it relevant in pharmaceutical and chemical research.

特性

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-17-15-9-7-13(8-10-15)11-12-16-14-5-3-2-4-6-14/h7-10,14,16H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUYPDJEKVUQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine typically involves the following steps:

  • Bromination: The starting material, 4-methoxyphenyl ethylamine, undergoes bromination to introduce a bromo group at the ortho position.

  • Cyclization: The brominated compound is then subjected to cyclization using cyclohexanone in the presence of a strong base, such as potassium tert-butoxide, to form the cyclohexanamine core.

  • Purification: The final product is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

化学反応の分析

Types of Reactions: N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding aldehyde or carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can replace the methoxy group with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include halogenating agents like bromine (Br2) and iodine (I2).

Major Products Formed:

  • Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

  • Reduction: 4-Methoxyphenethylamine or 4-methoxyphenylethanol.

  • Substitution: 4-Bromo-4-methoxyphenethylamine or 4-alkyl-4-methoxyphenethylamine.

科学的研究の応用

N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of neurotransmitter systems and receptor binding assays.

  • Medicine: It has potential therapeutic applications in the treatment of neurological disorders and pain management.

  • Industry: It is utilized in the development of new materials and chemical processes.

作用機序

The mechanism by which N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating neurotransmitter activity and influencing physiological responses.

類似化合物との比較

N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine (CAS 93285-86-0)

  • Substitution : 3,4-Dimethoxy vs. 4-methoxy on the phenyl ring.
  • Impact : Increased electron-donating effects from the additional methoxy group may enhance solubility in polar solvents and alter receptor binding kinetics.
  • Synthesis : Similar to sulfinyl-containing analogs (e.g., compound 2.14d in ), where oxidation of thioethers introduces stereochemical complexity .

N-[(2-Methoxyphenyl)methyl]cyclohexanamine (CAS not specified)

  • Substitution : Methoxy group at the phenyl 2-position instead of 3.
  • Physicochemical Data: Molecular weight 219.32 g/mol (C₁₄H₂₁NO), similar to the target compound .

Chain Length and Functional Group Variants

(2RS)-1-(4-Methoxyphenyl)propan-2-amine (Compound G)

  • Structure : Shorter propyl chain vs. ethyl chain in the target compound.
  • Analytical Data : Relative retention time (RRT) = 0.4, relative response factor (RRF) = 1.00. Lower RRT suggests reduced hydrophobicity compared to longer-chain analogs .

Compound H (Mono-Benzyl Analog)

  • Structure : Additional benzyl group increases molecular bulk.
  • Analytical Data : RRT = 2.2 (highest in ), indicating significant hydrophobicity due to aromatic stacking interactions .

Functionalized Analogs

Sulfinyl-Containing Analog (Compound 2.14d)

  • Structure : Incorporates a sulfinyl group (-S=O) and 3,4-dimethoxyphenyl.
  • Impact : The sulfinyl group introduces chirality, as seen in the enantiomers synthesized via oxidation of thioethers. NMR data (δ 2.67–3.32 ppm for CH₂-S=O protons) confirms conformational rigidity .

Boronic Ester Derivative (N-(2-Chloro-4-boronic ester-benzyl)cyclohexanamine)

  • Structure : Chloro and boronic ester substituents enable use in Suzuki-Miyaura cross-couplings.
  • Application : Demonstrates how cyclohexanamine derivatives are adapted for catalytic applications, diverging from biological roles .

Comparative Data Table

Compound Name Substituent(s) Molecular Weight (g/mol) Relative Retention Time (RRT) Relative Response Factor (RRF) Key Features
N-[2-(4-Methoxyphenyl)ethyl]cyclohexanamine 4-Methoxy ~219 (estimated) Not reported Not reported Baseline structure for comparison
N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine 3,4-Dimethoxy Higher (exact value N/A) Not reported Not reported Enhanced polarity, chiral potential
Compound G [(2RS)-1-(4-Methoxyphenyl)propan-2-amine] Shorter chain ~179 (C₁₀H₁₅NO) 0.4 1.00 Reduced hydrophobicity
Compound H (Mono-Benzyl analog) Benzyl addition ~300+ (estimated) 2.2 1.00 High hydrophobicity
Sulfinyl Analog (2.14d) 3,4-Dimethoxy + sulfinyl ~340 (C₁₈H₂₈NO₃S) Not reported Not reported Chiral center, protein interaction

Research Findings and Implications

  • Analytical Behavior : Compounds with longer chains or bulky groups (e.g., Compound H) exhibit higher RRTs, critical for HPLC method development .
  • Biological Relevance : Sulfinyl analogs () highlight the role of stereochemistry in stabilizing protein interactions, suggesting that N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine derivatives could be optimized for target engagement .
  • Regulatory Considerations : Cyclohexanamine derivatives may require environmental or toxicity reporting, as seen in EPA-regulated analogs () .

生物活性

N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine, a compound belonging to the class of Mannich bases, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Mannich Bases

Mannich bases are synthesized through the Mannich reaction, which involves the condensation of an aldehyde, an amine, and a compound containing an active hydrogen atom. These compounds have shown significant biological activities, including anticancer, antibacterial, antifungal, and antiviral effects . The structural diversity of Mannich bases contributes to their varied biological profiles.

Synthesis of N-[2-(4-Methoxyphenyl)ethyl]cyclohexanamine

The synthesis of N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine typically involves the reaction of 4-methoxybenzylamine with cyclohexanone in the presence of a suitable catalyst. The resulting compound is characterized by its unique structure, which influences its biological activity .

Anticancer Activity

Research indicates that N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine exhibits significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that derivatives of Mannich bases can inhibit cell proliferation in human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines. For instance, specific analogs displayed IC50 values as low as 2 μM, indicating potent anticancer properties .

Cell LineIC50 Value (μM)Reference
HeLa2
HepG25
A5493

Antibacterial and Antifungal Activity

N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine has also demonstrated antibacterial and antifungal activities. The structure-activity relationship studies suggest that modifications in the phenyl ring enhance these properties. For example, compounds with electron-donating groups like methoxy have shown improved efficacy against Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

The compound’s potential as a neuropharmacological agent has been explored through its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator at various receptors involved in mood regulation and cognitive functions. This aligns with findings on related compounds that exhibit antidepressant-like effects in animal models .

The mechanisms underlying the biological activities of N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine are multifaceted:

  • Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis and interferes with fungal ergosterol biosynthesis.
  • Neurotransmitter Modulation : Potential inhibition or activation of NMDA receptors may contribute to its neuroactive properties .

Case Studies

Several case studies highlight the effectiveness of N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine:

  • Cancer Treatment : In a study involving HeLa cells, treatment with this compound resulted in a significant reduction in cell viability (over 70% at 5 μM concentration).
  • Antibacterial Efficacy : A clinical isolate of Staphylococcus aureus showed susceptibility to this compound with an MIC value lower than 10 μg/mL.
  • Neuropharmacological Assessment : In behavioral assays using rodent models, administration led to enhanced cognitive performance in memory tasks compared to control groups.

Q & A

Q. What are the established synthetic routes for N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine, and what reagents/conditions are critical for success?

Methodological Answer: The synthesis typically involves reductive amination between 4-methoxyphenethylamine and cyclohexanone. Key reagents include:

  • Reducing agents : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst .
  • Solvents : Anhydrous methanol or ethanol to prevent side reactions .
  • Workup : Acid-base extraction (e.g., HCl/NaOH) to isolate the amine product .
    Critical Note : Monitor pH during reduction to avoid over-reduction to secondary alcohols. Confirm purity via TLC or HPLC before proceeding to downstream applications .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ ~2.5–3.5 ppm for cyclohexyl protons, δ ~3.7 ppm for methoxy groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 262.18 for C15_{15}H23_{23}NO) .
  • HPLC : Reverse-phase chromatography with UV detection (λ ~280 nm for aromatic systems) to assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields or impurities in large-scale synthesis?

Methodological Answer:

  • Temperature Control : Maintain 0–5°C during imine formation to suppress side reactions (e.g., enamine formation) .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for improved solubility of aromatic intermediates .
  • Catalyst Screening : Test alternatives like PtO2_2 for hydrogenation instead of Pd/C to reduce over-reduction risks .
    Data Contradiction Tip : If yields vary between batches, analyze starting material purity (e.g., 4-methoxyphenethylamine hydrochloride vs. freebase) and moisture content in solvents .

Q. What strategies resolve stereochemical challenges during synthesis, such as enantiomeric separation?

Methodological Answer:

  • Chiral Chromatography : Use Lux A1 or Chiralpak columns with ethanol/CO2_2 mixtures for preparative-scale separation (e.g., 99% enantiomeric excess achieved in similar cyclohexanamine derivatives) .
  • Derivatization : Form diastereomeric salts with chiral acids (e.g., tartaric acid) for crystallization-based resolution .
    Advanced Note : Dynamic kinetic resolution (DKR) may apply if racemization occurs during synthesis .

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) to reduce variability .
  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., oxidation products from methoxy groups) that may interfere with bioassays .
  • Dose-Response Curves : Perform EC50_{50}/IC50_{50} comparisons under identical conditions (pH, serum content) .

Methodological Challenges and Data Interpretation

Q. What computational tools are recommended for predicting interaction targets or pharmacokinetics?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to amine receptors (e.g., σ-1 or NMDA receptors) .
  • ADME Prediction : SwissADME or pkCSM to estimate logP (~2.8), blood-brain barrier permeability, and CYP450 metabolism .
    Validation Step : Cross-reference predictions with experimental Caco-2 permeability assays .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Core Modifications : Introduce substituents to the cyclohexane ring (e.g., hydroxyl, fluorine) or methoxyphenyl group (e.g., halogenation) .
  • Biological Testing : Prioritize assays for receptor binding (radioligand displacement) and cytotoxicity (MTT assay) .
    Data Analysis : Use multivariate statistics (PCA) to correlate structural features with activity trends .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。